(1-Methyl-1H-1,2,4-triazol-5-YL)methanesulfonamide
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Overview
Description
(1-Methyl-1H-1,2,4-triazol-5-YL)methanesulfonamide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-1,2,4-triazol-5-YL)methanesulfonamide typically involves the reaction of 1-methyl-1H-1,2,4-triazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-1,2,4-triazol-5-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1H-1,2,4-triazol-5-YL)methanesulfonamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has been investigated for its anticancer, antifungal, and antibacterial properties .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1-Methyl-1H-1,2,4-triazol-5-YL)methanesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features.
1-Methyl-1H-1,2,4-triazole: A closely related compound with a methyl group at the nitrogen atom.
Methanesulfonamide: A compound with a similar sulfonamide group.
Uniqueness
(1-Methyl-1H-1,2,4-triazol-5-YL)methanesulfonamide is unique due to the combination of the triazole ring and the methanesulfonamide group. This combination imparts specific chemical and biological properties that are not observed in the individual components .
Properties
Molecular Formula |
C4H8N4O2S |
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Molecular Weight |
176.20 g/mol |
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C4H8N4O2S/c1-8-4(6-3-7-8)2-11(5,9)10/h3H,2H2,1H3,(H2,5,9,10) |
InChI Key |
BWQLKZBTBHKAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CS(=O)(=O)N |
Origin of Product |
United States |
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